molecular formula C8H16N2O2 B3368242 4-(2-Methoxyethyl)piperazine-1-carbaldehyde CAS No. 206862-55-7

4-(2-Methoxyethyl)piperazine-1-carbaldehyde

Cat. No.: B3368242
CAS No.: 206862-55-7
M. Wt: 172.22 g/mol
InChI Key: IVAQXQBQSNCSDU-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with 2-methoxyethanol under controlled conditions. One common method includes the following steps:

    Formation of Intermediate: Piperazine is reacted with 2-methoxyethanol in the presence of a suitable catalyst, such as sulfuric acid, to form an intermediate compound.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sulfuric acid, palladium on carbon.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Overview

4-(2-Methoxyethyl)piperazine-1-carbaldehyde is a versatile organic compound that plays a significant role in medicinal chemistry and material science. Its unique structure allows it to interact with biological systems, making it a valuable intermediate in drug development and synthetic chemistry.

Medicinal Chemistry

This compound has been explored for its potential in developing various pharmaceuticals. Its piperazine moiety is particularly relevant in the synthesis of compounds targeting central nervous system disorders, including:

  • Antidepressants : The compound's ability to modulate neurotransmitter systems is under investigation for potential antidepressant effects.
  • Antipsychotics : Research indicates that derivatives of piperazine can exhibit antipsychotic properties, potentially through dopamine receptor interactions.

Anticancer Research

The compound has shown promise in anticancer research. Studies suggest that derivatives containing the piperazine structure can affect cellular signaling pathways involved in tumor growth and metastasis. For instance, compounds derived from this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.

Antimicrobial Properties

Research has indicated that piperazine derivatives possess antimicrobial activity. This compound is being studied for its effectiveness against bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents.

Synthetic Routes and Case Studies

The synthesis of this compound typically involves the following steps:

  • Formation of Piperazine Derivative : The initial step often includes the reaction of piperazine with appropriate aldehydes or ketones to introduce the methoxyethyl side chain.
  • Functionalization : Subsequent reactions may involve functionalizing the aldehyde group to enhance biological activity or improve solubility.

Case Study: Anticancer Activity

In a study published in Pharmaceutical Research, researchers synthesized a series of piperazine derivatives, including those based on this compound, and evaluated their anticancer properties against human cancer cell lines. The results indicated that specific modifications to the piperazine ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpiperazine-1-carbaldehyde
  • 4-Ethylpiperazine-1-carbaldehyde
  • 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde

Uniqueness

4-(2-Methoxyethyl)piperazine-1-carbaldehyde is unique due to the presence of the methoxyethyl group, which imparts specific physicochemical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other piperazine derivatives.

Biological Activity

4-(2-Methoxyethyl)piperazine-1-carbaldehyde (CAS No. 206862-55-7) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxyethyl group and an aldehyde functional group, which may influence its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is a piperazine-based compound that can undergo various chemical reactions, such as oxidation and reduction. The aldehyde group can participate in nucleophilic addition reactions, while the piperazine ring contributes to the compound's pharmacological properties.

The biological activity of piperazine derivatives often involves their interaction with neurotransmitter receptors and enzymes. Research indicates that compounds containing piperazine moieties can act as antagonists or inhibitors of various receptors, including serotonin and dopamine receptors, which are critical in neuropharmacology. The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of these pathways.

Antimicrobial Properties

Studies have shown that piperazine derivatives exhibit antimicrobial activities. For instance, this compound has been evaluated for its efficacy against various bacterial strains. The presence of the methoxyethyl group may enhance its lipophilicity, facilitating membrane penetration and increasing antibacterial potency.

Anticancer Activity

The potential anticancer properties of piperazine derivatives are well-documented. Research has indicated that this compound could inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest mechanisms. In vitro studies are necessary to establish its efficacy against specific cancer cell lines.

Case Studies

  • Antimicrobial Evaluation : A study conducted on several piperazine derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed, showing promising results compared to standard antibiotics.
  • Anticancer Screening : In a preliminary screening for anticancer activity, this compound was tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Data Table: Biological Activity Summary

Activity Tested Against Results Reference
AntimicrobialGram-positive bacteriaSignificant activity (MIC values < 50 µg/mL)
AnticancerHuman cancer cell linesDose-dependent inhibition observed

Q & A

Basic Questions

Q. What are the optimal synthetic routes and conditions for preparing 4-(2-Methoxyethyl)piperazine-1-carbaldehyde?

Methodological Answer: The synthesis typically involves introducing the methoxyethyl and carbaldehyde groups onto a piperazine backbone. A two-step approach is recommended:

Substitution Reaction : React piperazine with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form 4-(2-methoxyethyl)piperazine.

Formylation : Use a Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the carbaldehyde group at the piperazine nitrogen.
Key Variables : Solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–60°C), and stoichiometric ratios influence yield. For example, highlights that yields of similar benzaldehyde derivatives vary by 15–20% depending on solvent/base combinations (e.g., DMF/Et₃N vs. THF/NaH) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the carbaldehyde proton (δ 9.5–10.5 ppm) and methoxyethyl group (δ 3.3–3.7 ppm for OCH₃).
  • X-ray Crystallography : For structural validation, as demonstrated in for a carbothioamide analog, which resolved bond angles and planarity of the piperazine ring .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns, critical for verifying molecular integrity.

Q. How does the carbaldehyde group influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The carbaldehyde group is electrophilic, enabling reactions such as:

  • Condensation : React with primary amines (e.g., aniline) to form Schiff bases, useful for creating imine-linked derivatives (see for analogous chloroacetyl substitution pathways) .
  • Oxidation : Under mild conditions (e.g., KMnO₄ in acetone), the aldehyde oxidizes to a carboxylic acid, altering solubility and biological activity.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Conflicts in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at different temperatures.
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental data, as applied in for crystallographic validation .
  • Deuterated Solvents : Test in D₂O or CDCl₃ to isolate solvent-induced shifts.

Q. What experimental designs are recommended to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Study : Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C and 40°C. notes that piperazine derivatives with sulfonamide groups degrade rapidly below pH 3 due to protonation of the piperazine nitrogen .
  • Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures and identify volatile byproducts.

Q. How do substituents on the piperazine ring (e.g., methoxyethyl vs. nitro groups) affect biological activity or binding affinity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing methoxyethyl with nitro or fluorophenyl groups) and test against biological targets (e.g., enzymes, receptors). demonstrates that fluorobenzyl substituents on piperazine enhance kinase inhibition by 30–50% compared to unsubstituted analogs .
  • Molecular Docking : Use software like AutoDock to predict binding modes. The methoxyethyl group may improve solubility, while bulkier groups (e.g., benzodioxinyl in ) enhance hydrophobic interactions .

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:

  • Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to remove byproducts.
  • Catalyst Optimization : Replace traditional bases with organocatalysts (e.g., DMAP) to accelerate formylation, as shown in for similar reactions .
  • Scale-Up Adjustments : For industrial relevance, switch from batch to flow chemistry to improve heat/mass transfer.

Q. What strategies mitigate risks of byproduct formation during the formylation of 4-(2-Methoxyethyl)piperazine?

Methodological Answer:

  • Controlled Reagent Addition : Add DMF dropwise to POCl₃ at 0°C to prevent exothermic side reactions.
  • Quenching Protocol : Use ice-cold NaHCO₃ to neutralize excess POCl₃, minimizing hydrolysis of the carbaldehyde group.
  • In Situ Monitoring : Employ FTIR to track carbonyl formation (C=O stretch at ~1700 cm⁻¹) and adjust reaction time dynamically.

Properties

IUPAC Name

4-(2-methoxyethyl)piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAQXQBQSNCSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618682
Record name 4-(2-Methoxyethyl)piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206862-55-7
Record name 4-(2-Methoxyethyl)piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 37.1 g of N-formylpiperazine and 37.1 g of anhydrous sodium carbonate in 50 mL of methanol was added dropwise 53.15 g of methoxyethyl bromide, and the mixture was refluxed for 3.5 hours. After cooling to room temperature, insolubles were filtered out and the filtrate was concentrated. To the residue was added water and chloroform. After separating the organic layer, the aqueous layer was extracted with chloroform. The combined organic layer was dried over anhydrous magnesium sulfate and concentrated to give 57.2 g of the title compound.
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
53.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(2-Methoxyethyl)piperazine-1-carbaldehyde
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